Physicochemical Profiling and Synthetic Utility of 6-(Aminomethyl)-1-azaspiroheptan-2-one in Modern Drug Discovery
Physicochemical Profiling and Synthetic Utility of 6-(Aminomethyl)-1-azaspiroheptan-2-one in Modern Drug Discovery
Physicochemical Profiling and Synthetic Utility of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one in Modern Drug Discovery
Executive Summary
The evolution of medicinal chemistry has increasingly favored the incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds to escape the "flatland" of traditional aromatic rings. Among these, the spirocyclic β-lactam 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one (CAS: 2060060-47-9) has emerged as a highly versatile building block. By fusing a highly strained β-lactam with a cyclobutane ring, this compound offers exceptional conformational rigidity, specific exit vectors, and improved physicochemical profiles compared to planar analogs like piperidines or simple azetidines[2].
Structural and Physicochemical Profiling
Understanding the baseline metrics of 6-(aminomethyl)-1-azaspiro[1]heptan-2-one is critical for predicting its behavior in biological systems and synthetic pathways. The molecule features a primary amine attached to a spiro[1]heptane core, terminating in a β-lactam ring.
Table 1: Key Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Molecular Weight | 140.18 g/mol | Highly ligand-efficient fragment for hit-to-lead optimization. |
| Molecular Formula | C7H12N2O | High Fsp³ character, promoting 3D structural complexity. |
| LogP (Predicted) | -0.2 to 0.5 | Highly polar; significantly improves aqueous thermodynamic solubility. |
| Topological Polar Surface Area | 55.1 Ų | Optimal range for central nervous system (CNS) penetration. |
| pKa (Primary Amine) | ~9.5 | Protonated at physiological pH (7.4), acting as a strong H-bond donor. |
| pKa (β-Lactam NH) | ~15.0 | Neutral at physiological pH; acts as a localized H-bond donor/acceptor. |
| Rotatable Bonds | 2 | Imposes a low entropic penalty upon target binding. |
Mechanistic Causality in ADME and Pharmacokinetics
Why does the spiro[1]heptane architecture improve pharmacokinetics? The orthogonal arrangement of the cyclobutane and β-lactam rings at the C4 spiro-center fundamentally disrupts intermolecular stacking[3]. Planar aromatic rings often suffer from high crystal lattice energies, which directly translates to poor aqueous solubility. By introducing the spiro-fusion, the lattice energy is lowered, enhancing thermodynamic solubility.
Furthermore, the 6-aminomethyl group provides a highly reactive, yet sterically defined, exit vector for derivatization. This allows for the precise probing of deep receptor pockets without introducing the excessive conformational flexibility that typically leads to off-target toxicity or rapid metabolic clearance.
Logical flow mapping the structural features of the spirocyclic core to ADME improvements.
Receptor Modulation and Biological Relevance
Spirocyclic β-lactams are not merely structural spacers; they possess intrinsic pharmacodynamic value. A prime example is their role as positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor. Compounds featuring this core, such as (a spirocyclic β-lactam derivative), have demonstrated rapid and sustained antidepressant-like effects by enhancing activity-dependent, long-term synaptic plasticity[4]. The rigid spiro-core perfectly positions the pharmacophores to engage the extracellular binding domain of the NMDA receptor, a feat difficult to achieve with flexible aliphatic chains.
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Amide Coupling of the Aminomethyl Vector
To utilize 6-(aminomethyl)-1-azaspiro[1]heptan-2-one in library generation, the primary amine must be selectively coupled without opening the sensitive β-lactam ring.
Causality: HATU is selected over EDC/HOBt because its superior kinetics minimize the overall reaction time. Prolonged exposure to basic conditions (e.g., excess DIPEA over 12 hours) can lead to the nucleophilic attack of the β-lactam carbonyl, causing irreversible ring-opening.
Methodology:
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Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes to form the active ester.
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Coupling: Add 6-(aminomethyl)-1-azaspiro[1]heptan-2-one (1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.
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Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and protect the β-lactam from base-catalyzed hydrolysis.
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Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via preparative HPLC.
Self-Validation System: Run a parallel control reaction using a standard primary amine (e.g., benzylamine). If the benzylamine control yields the desired amide but the spirocycle fails, the failure is due to steric hindrance at the spiro-vector, not reagent degradation.
Protocol 2: Hydrolytic Stability Profiling of the β-Lactam Ring
The inherent ring strain of the 4-membered β-lactam necessitates rigorous stability testing in aqueous media before advancing to in vivo models.
Causality: The spiro-fusion at C4 provides steric shielding, which typically enhances hydrolytic stability compared to monocyclic β-lactams. Testing at both pH 7.4 and pH 1.2 mimics systemic circulation and gastric environments, respectively, ensuring oral bioavailability potential.
Methodology:
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Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 1 µM in PBS (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2).
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Incubation: Incubate the solutions in a thermomixer at 37°C, shaking at 300 rpm.
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Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.
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Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt hydrolysis.
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Analysis: Analyze via LC-MS/MS (MRM mode) to quantify the remaining intact β-lactam and calculate the half-life (t₁/₂).
Self-Validation System: Include Penicillin G as a positive control in the SGF assay. If Penicillin G does not rapidly degrade (t₁/₂ < 30 mins) at pH 1.2, the SGF preparation is flawed and the assay must be repeated.
Step-by-step workflow for evaluating the hydrolytic stability of the beta-lactam ring.
References
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Title: 1-Azaspiro[1]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition URL: [Link]
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Title: Asymmetric synthesis of 1-substituted 2-azaspiro[1]heptanes: important motifs for modern drug discovery Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects Source: International Journal of Neuropsychopharmacology (via PMC) URL: [Link]
Sources
- 1. 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one | 2060060-47-9 | Buy Now [molport.com]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
